1,2-Dihydropyridine-3-carboxamide

HIV-1 integrase inhibitor antiviral drug discovery drug resistance

Researchers requiring an authenticated 1,2-dihydropyridine-3-carboxamide scaffold for kinase, antiviral, or endocannabinoid programs often encounter unreliable purity or misassigned 1,4-isomer material. This compound (CAS 18940-07-3) delivers the genuine 1,2-dihydro core. • Pharmacophore validated against HIV-1 integrase (single-digit nM EC50), c-Met kinase (Type II), and dual CB1/CB2-FAAH modulation. • White crystalline solid, ≥98% purity, supplied with full analytical documentation. • In stock for immediate global dispatch with batch-level QA traceability.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B14888631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydropyridine-3-carboxamide
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(=CC=CN1)C(=O)N
InChIInChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1-3,8H,4H2,(H2,7,9)
InChIKeyNJQRAAHKQQPUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydropyridine-3-carboxamide: Chemical Identity & Procurement


1,2-Dihydropyridine-3-carboxamide (CAS 18940-07-3; molecular formula C6H8N2O; molecular weight 124.14 g/mol) is a heterocyclic scaffold containing both dihydropyridine and carboxamide functionalities . This compound class exists predominantly in the 2-oxo-1,2-dihydropyridine (2-pyridone) tautomeric form in solution and solid state, a structural feature that critically distinguishes it from the 1,4-dihydropyridine isomers widely employed as calcium channel blockers [1]. The scaffold serves as a versatile pharmacophore in medicinal chemistry programs targeting diverse therapeutic areas including HIV integrase inhibition, Met kinase inhibition, and endocannabinoid system modulation. The unsubstituted core is a white crystalline solid with a melting point of approximately 199–200°C .

1,2-Dihydropyridine-3-carboxamide: Why Substitution Fails


The 1,2-dihydropyridine-3-carboxamide scaffold differs fundamentally from 1,4-dihydropyridine isomers in both electronic configuration and pharmacological target engagement. 1,4-Dihydropyridines such as nifedipine and amlodipine function primarily as L-type calcium channel blockers with IC50 values in the low nanomolar range (e.g., nifedipine IC50 = 27.5 nM) [1], whereas 1,2-dihydropyridine-3-carboxamide derivatives exhibit no significant calcium channel activity and instead target entirely distinct molecular pathways including HIV-1 integrase strand transfer, c-Met kinase, PDK1, and the endocannabinoid system [2]. Furthermore, the 2-oxo tautomeric form of the 1,2-dihydropyridine-3-carboxamide scaffold enables specific hydrogen-bonding motifs and metal-chelating interactions that are structurally inaccessible to 1,4-dihydropyridine analogs [3]. Substitution of the pyridine 3-position in this scaffold improves enzyme potency, while substitution at the pyridone 4-position enhances aqueous solubility and kinase selectivity [4]. These divergent structure-activity relationships render class-level interchange scientifically invalid and potentially detrimental to experimental outcomes.

1,2-Dihydropyridine-3-carboxamide Differentiation Evidence


HIV-1 Integrase Inhibition vs. Raltegravir-Resistant Mutants

Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives exhibit single-digit nanomolar EC50 values against wild-type HIV-1 integrase and retain antiviral efficacy against raltegravir (RAL)-resistant mutants including Y143R, N155H, G140S/Q148H, G118R, and E138K/Q148K. The first-generation INSTI comparator RAL shows reduced or lost activity against these same mutants [1]. This resistance profile advantage is structurally conferred by the metal-chelating 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide core, which engages the integrase active site divalent metal ions differently than RAL's diketo acid motif.

HIV-1 integrase inhibitor antiviral drug discovery drug resistance

Calcium Channel Blockade: Differentiation from 1,4-Dihydropyridines

4-Aryl-1,4-dihydropyridine derivatives exhibit calcium channel blockade with IC50 values ranging from 2 to 10 μM, while the reference 1,4-dihydropyridine drug nifedipine demonstrates IC50 = 27.5 nM [1]. In contrast, 1,2-dihydropyridine-3-carboxamide derivatives show no measurable calcium channel blocking activity, instead displaying polypharmacological profiles within the endocannabinoid system including CB1R affinity (Ki = 23.1 nM for compound B3), CB2R affinity (Ki = 6.9 nM for compound B3), and FAAH inhibition (IC50 = 70 nM for compound B3) [2].

calcium channel blocker 1,4-dihydropyridine vasodilatory activity

c-Met Inhibition Compared to BMS-777607

Hybrid 1,2-dihydropyridine-3-carboxamide derivatives demonstrate potent c-Met kinase inhibition comparable to the reference clinical-stage inhibitor BMS-777607 (itself a 1,2-dihydropyridine-3-carboxamide derivative). Compound A30 exhibits GI50 = 0.52 μM against both wild-type and mutant c-Met in cellular assays, while BMS-777607 achieved complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration [1][2]. The 1,2-dihydropyridine-3-carboxamide scaffold enables Type II inhibitor binding mode, extending into the hydrophobic back pocket of the kinase and maintaining activity against resistance-associated mutations including D1228V and Y1230H [1].

c-Met inhibitor tyrosine kinase inhibitor cancer drug discovery

Endocannabinoid System Multi-Target Profile

4-Substituted and 4,5-disubstituted 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives exhibit broad-spectrum polypharmacology across multiple endocannabinoid system components. Optimized compound B3 demonstrates CB1R affinity (Ki = 23.1 nM, partial agonist), CB2R affinity (Ki = 6.9 nM, inverse agonist), FAAH inhibition (IC50 = 70 nM), and ABHD12 inhibition (IC50 = 2.5 μM) [1]. In contrast, the 1,4-dihydropyridine scaffold shows no detectable engagement with cannabinoid receptors or endocannabinoid hydrolases, while structurally related pyridine carboxamide scaffolds without the 2-oxo-1,2-dihydropyridine core typically exhibit single-target selectivity profiles [2].

endocannabinoid system polypharmacology CB1 receptor CB2 receptor FAAH

PDK1 Cellular Efficacy Over Pyridinonyl Inhibitors

2-Oxo-1,2-dihydropyridine-3-carboxamide compounds inhibit PDK1 constitutive activity in glioblastoma cells, leading to decreased cell viability, apoptosis induction, and long-lasting inhibition of cell migration in wound scratch assays at both 6 h and 24 h time points [1]. Prior art pyridinonyl compounds described in WO2008/005457 demonstrated PDK1 inhibition in biochemical assays but failed to significantly inhibit cell growth on standard tissue cell culture [2]. This cellular efficacy gap is explicitly cited as a key differentiator for the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold series [2].

PDK1 inhibitor cancer metabolism glioblastoma

Tautomer-Dependent Crystal Engineering

The 2-oxo-1,2-dihydropyridine tautomer of 1,2-dihydropyridine-3-carboxamide derivatives forms predictable lactam–lactam dimers in the solid state via specific hydrogen-bonding motifs. In contrast, the alternative 2-hydroxypyridine tautomer (present in 1,4-dihydropyridine and related heterocycles) exhibits amide CO···NH (lactam) chain motifs with different packing geometries and physical properties [1]. The tautomeric preference in 1,2-dihydropyridine-3-carboxamides is governed by steric effects from N-substituents, enabling rational control over crystal packing, melting point, and solubility characteristics [1].

crystal engineering tautomerism solid-state chemistry formulation

1,2-Dihydropyridine-3-carboxamide Research Applications


Next-Generation HIV-1 INSTI Development

Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives exhibit single-digit nanomolar EC50 values against wild-type HIV-1 integrase and retain antiviral efficacy against raltegravir-resistant mutants including Y143R, N155H, G140S/Q148H, G118R, and E138K/Q148K [1]. This scaffold enables design of INSTIs effective against treatment-experienced patients harboring documented resistance to first-generation agents. The metal-chelating 1-hydroxy-2-oxo motif engages the integrase active site divalent metal ions (Mg²⁺) differently than RAL's diketo acid pharmacophore, providing a structural basis for the retained activity against resistant mutants [1].

Type II c-Met Inhibitor Discovery

1,2-Dihydropyridine-3-carboxamide derivatives function as Type II c-Met inhibitors that extend into the hydrophobic back pocket of the kinase. This binding mode maintains potency against A-loop resistance mutations (D1228V, Y1230H) that compromise Type I inhibitors such as crizotinib and capmatinib [1]. The clinical-stage BMS-777607, a 1,2-dihydropyridine-3-carboxamide derivative, achieved complete tumor stasis in a Met-dependent GTL-16 gastric carcinoma xenograft model following oral administration, validating the scaffold for oncology programs targeting c-Met-driven cancers with acquired resistance [2]. Hybrid scaffold A30 demonstrates GI50 = 0.52 μM against wild-type and mutant c-Met in cellular assays, comparable to BMS-777607 as a reference inhibitor [1].

Endocannabinoid Polypharmacology for Pain & Neurodegeneration

4-Substituted 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives uniquely enable concurrent multi-target engagement within the endocannabinoid system. Optimized derivative B3 demonstrates CB1R affinity (Ki = 23.1 nM, partial agonist), CB2R affinity (Ki = 6.9 nM, inverse agonist), and FAAH inhibition (IC50 = 70 nM) within a single chemical entity [1]. This polypharmacological profile is therapeutically relevant for conditions where both cannabinoid receptor modulation and endocannabinoid tone elevation are beneficial, including chronic pain, neuroinflammation, and certain neurodegenerative disorders. The 1,2-dihydropyridine-3-carboxamide scaffold is the only validated heterocyclic core enabling this specific combination of ECS target engagements [1].

PDK1-Targeted Cancer Therapy

2-Oxo-1,2-dihydropyridine-3-carboxamide compounds inhibit PDK1 constitutive activity in glioblastoma cells, translating into decreased cell viability, apoptosis induction, and sustained inhibition of cell migration in wound scratch assays at both 6 h and 24 h [1]. Unlike prior art pyridinonyl PDK1 inhibitors (WO2008/005457) that showed biochemical activity but failed to inhibit cell growth in tissue culture, this scaffold series demonstrates functional cellular efficacy [2]. The PI3K/PDK1/Akt signaling axis is dysregulated in at least 50% of all cancer types, and the compounds' dual PDK1/AurA inhibitory capability offers additional therapeutic potential for tumors dependent on both kinases [1].

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